Allyl acetoacetate
Overview
Description
Allyl acetoacetate: is an organic compound with the molecular formula C₇H₁₀O₃ acetoacetic acid allyl ester . This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as an intermediate in organic synthesis and polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Method: Allyl acetoacetate can be synthesized via the transesterification of methyl acetoacetate with allyl alcohol in the presence of a catalyst.
Direct Esterification: Another method involves the direct esterification of acetoacetic acid with allyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound often involves the transesterification method due to its efficiency and cost-effectiveness. The process includes the use of a reaction kettle where ester, allyl alcohol, and a catalyst are sequentially added and heated to the desired temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl acetoacetate can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrogen chloride and hydrogen cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of allyl alcohol.
Substitution: Formation of allyl chloride and allyl cyanide.
Scientific Research Applications
Chemistry:
- Allyl acetoacetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the synthesis of biologically active molecules and as a precursor in the preparation of bioactive compounds .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of allyl acetoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate intermediates, which can further react with electrophiles to form new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- Propyl acetoacetate
Comparison:
- Methyl acetoacetate: Similar to allyl acetoacetate but with a methyl group instead of an allyl group. It is less reactive in polymerization reactions.
- Ethyl acetoacetate: Contains an ethyl group and is commonly used in the synthesis of heterocyclic compounds.
- Propyl acetoacetate: Has a propyl group and is used in the synthesis of various organic intermediates .
This compound is unique due to its allyl group, which imparts higher reactivity and versatility in chemical reactions compared to its methyl, ethyl, and propyl counterparts.
Properties
IUPAC Name |
prop-2-enyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMPTNTPOWPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149740 | |
Record name | Allyl acetoacetate | |
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Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Allyl acetoacetate | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | Allyl acetoacetate | |
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CAS No. |
1118-84-9 | |
Record name | Allyl acetoacetate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl acetoacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |
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Record name | Allyl acetoacetate | |
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Record name | Allyl acetoacetate | |
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Record name | Allyl acetoacetate | |
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Record name | ALLYL ACETOACETATE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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